molecular formula C18H21NO3S B376500 Ethyl 2-(3-methylbutanoylamino)-5-phenylthiophene-3-carboxylate CAS No. 380645-74-9

Ethyl 2-(3-methylbutanoylamino)-5-phenylthiophene-3-carboxylate

Cat. No.: B376500
CAS No.: 380645-74-9
M. Wt: 331.4g/mol
InChI Key: HFPUIKASVASTSH-UHFFFAOYSA-N
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Description

Ethyl 2-(3-methylbutanoylamino)-5-phenylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse chemical properties and applications in various fields, including pharmaceuticals and materials science.

Properties

CAS No.

380645-74-9

Molecular Formula

C18H21NO3S

Molecular Weight

331.4g/mol

IUPAC Name

ethyl 2-(3-methylbutanoylamino)-5-phenylthiophene-3-carboxylate

InChI

InChI=1S/C18H21NO3S/c1-4-22-18(21)14-11-15(13-8-6-5-7-9-13)23-17(14)19-16(20)10-12(2)3/h5-9,11-12H,4,10H2,1-3H3,(H,19,20)

InChI Key

HFPUIKASVASTSH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CC(C)C

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-methylbutanoylamino)-5-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the acylation of a thiophene ring with an appropriate acyl chloride, followed by esterification and amination reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-methylbutanoylamino)-5-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .

Scientific Research Applications

Ethyl 2-(3-methylbutanoylamino)-5-phenylthiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-methylbutanoylamino)-5-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or functional effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3-methylbutanoylamino)-5-phenylthiophene-3-carboxylate is unique due to its specific structural features, such as the thiophene ring and the ethyl ester group. These features confer distinct chemical properties and biological activities, making it a valuable compound for various applications.

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